1-(N-(2,5-Xylyl)carbamoyl)piperidine
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Overview
Description
1-(N-(2,5-Xylyl)carbamoyl)piperidine is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.328 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 1-(N-(2,5-Xylyl)carbamoyl)piperidine typically involves the reaction of piperidine with 2,5-xylyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine and 2,5-xylyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(N-(2,5-Xylyl)carbamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the xylyl moiety are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(N-(2,5-Xylyl)carbamoyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(N-(2,5-Xylyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-(N-(2,5-Xylyl)carbamoyl)piperidine can be compared with other piperidine derivatives, such as:
2-Methyl-1-(N-(2,5-xylyl)carbamoyl)piperidine: This compound has a similar structure but with a methyl group on the piperidine ring, which may alter its chemical and biological properties.
1-(N-(3,5-xylyl)carbamoyl)piperidine: This derivative has the xylyl group substituted at different positions, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research applications.
Properties
CAS No. |
60465-37-4 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-7-12(2)13(10-11)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
InChI Key |
WCIUJQMOMCPICD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCCC2 |
Origin of Product |
United States |
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